N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide, also known as FMPN, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. FMPN has been shown to have a high affinity for certain protein targets, making it a promising tool for studying various biological processes.
Scientific Research Applications
Chemical Structure and Spectroscopic Properties
The compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide is closely related to nicotinamide and its derivatives, which have been studied extensively in various scientific research contexts. Research on related compounds, such as 2-methylthionicotinate Co(II) complexes, demonstrates the importance of these molecules in understanding crystal structure, spectroscopic, and magnetic properties. These studies provide foundational knowledge for further exploration of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide, particularly in its potential applications in materials science and coordination chemistry. Complexation with metals, as shown by Segl′a et al. (2008), can elevate biological activities and offers insights into the design of new materials with specific magnetic and structural characteristics Segl′a et al., 2008.
Antimicrobial and Antiprotozoal Activity
Compounds structurally similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide have shown significant antimicrobial and antiprotozoal activities. For instance, derivatives of nicotinamide have been synthesized and evaluated for their corrosion inhibition effects, and by extension, their potential antimicrobial properties against various strains of bacteria and filamentous fungi. These studies suggest that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide could also be researched for its antimicrobial properties, particularly in the context of combating microbial resistance to traditional antibiotics Chakravarthy et al., 2014.
Role in Metabolic Pathways
Research on nicotinamide and its derivatives, including compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide, highlights their significance in understanding and influencing metabolic pathways. Studies on nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide, underline the potential of these compounds in modulating metabolic activities. NNMT's involvement in various human diseases, including cancers and metabolic disorders, indicates that compounds like N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide could have therapeutic applications by affecting the enzyme's activity Babault et al., 2018.
Mechanism of Action
Target of action
Many compounds that contain a pyridine ring, like the one in this molecule, are known to interact with various enzymes and receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of action
The compound might interact with its target through various types of chemical bonds, such as hydrogen bonds or van der Waals forces. The presence of the furan and pyridine rings could allow the compound to fit into specific pockets on the target molecule, leading to a change in the target’s activity .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could either inhibit or enhance the activity of this enzyme, leading to changes in the pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the methylthio group might influence how the compound is metabolized in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme involved in cell growth, it could potentially have anti-cancer effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23-17-13(4-2-7-19-17)16(21)20-11-12-6-8-18-14(10-12)15-5-3-9-22-15/h2-10H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLMVHGXJFWTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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